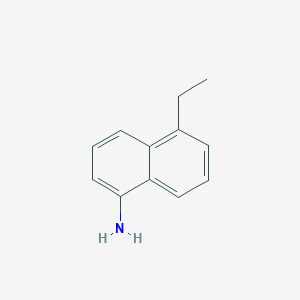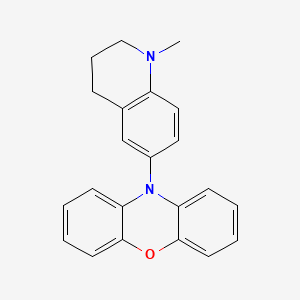
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine is a complex organic compound with a unique structure that combines the phenoxazine and tetrahydroquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-1,2,3,4-tetrahydroquinoline with phenoxazine under specific conditions. The reaction may require catalysts such as Lewis acids and solvents like dichloromethane or toluene to facilitate the process. The reaction temperature and time are crucial parameters that need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the phenoxazine or tetrahydroquinoline rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents under controlled temperature and solvent conditions.
Major Products Formed
Scientific Research Applications
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may interact with enzymes, receptors, or DNA, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Phenoxazine: A parent compound with similar structural features but lacking the tetrahydroquinoline moiety.
1-Methyl-1,2,3,4-tetrahydroquinoline: A simpler compound with only the tetrahydroquinoline structure.
Phenothiazine: A structurally related compound with sulfur instead of oxygen in the heterocyclic ring.
Uniqueness
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine is unique due to the combination of the phenoxazine and tetrahydroquinoline moieties, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H20N2O |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
10-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)phenoxazine |
InChI |
InChI=1S/C22H20N2O/c1-23-14-6-7-16-15-17(12-13-18(16)23)24-19-8-2-4-10-21(19)25-22-11-5-3-9-20(22)24/h2-5,8-13,15H,6-7,14H2,1H3 |
InChI Key |
UBRGSJCLDQVYEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


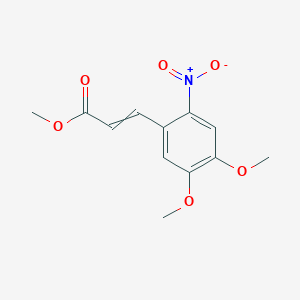
![5-Chloro-6-fluoro-2-iodobenzo[b]thiophene](/img/structure/B13693175.png)
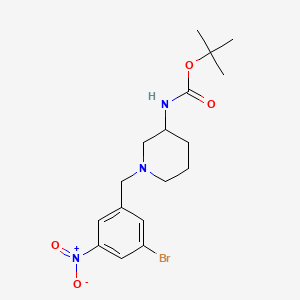
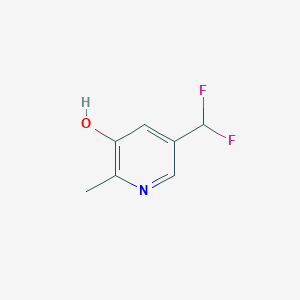
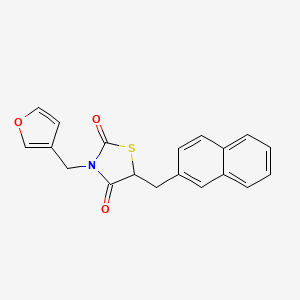
![5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B13693204.png)
![3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13693206.png)
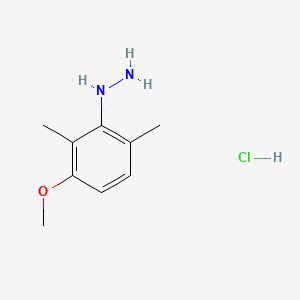
![Imidazo[1,5-a]pyrazine-1-carbaldehyde](/img/structure/B13693227.png)
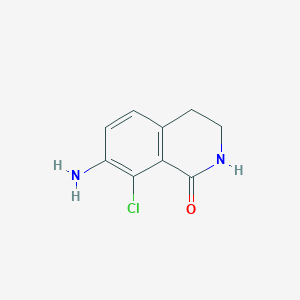
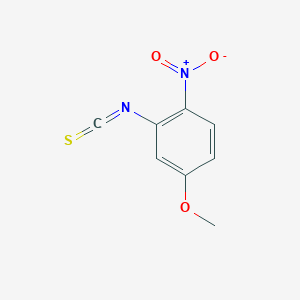
![4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline](/img/structure/B13693245.png)

